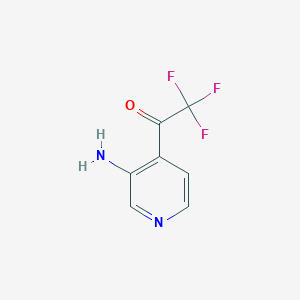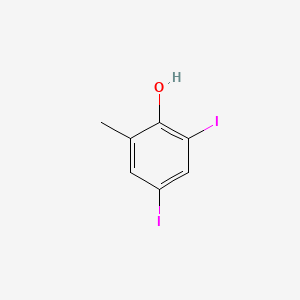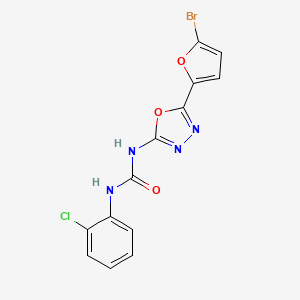
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Bromofuran Ring: This step involves the bromination of furan to obtain 5-bromofuran.
Synthesis of the Oxadiazole Ring: The bromofuran is then reacted with appropriate reagents to form the 1,3,4-oxadiazole ring.
Coupling with Chlorophenyl Urea: Finally, the oxadiazole intermediate is coupled with 2-chlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furanone derivative, while reduction could produce a dihydro-oxadiazole compound.
科学的研究の応用
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
類似化合物との比較
Similar Compounds
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one: This compound shares the bromofuran and chlorophenyl groups but lacks the oxadiazole ring.
[(5-bromofuran-2-yl)methyl][1-(2-chlorophenyl)ethyl]amine: Similar in structure but contains an amine group instead of the urea moiety.
Uniqueness
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
1208701-96-5 |
|---|---|
分子式 |
C13H8BrClN4O3 |
分子量 |
383.58 g/mol |
IUPAC名 |
1-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H8BrClN4O3/c14-10-6-5-9(21-10)11-18-19-13(22-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20) |
InChIキー |
MGPRPBXSGPPEOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

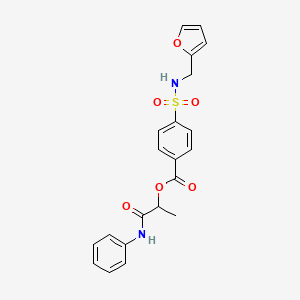

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)
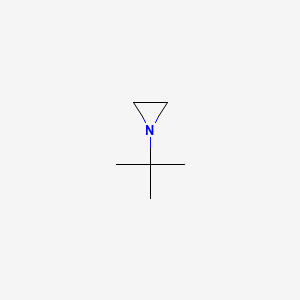
![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)


![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
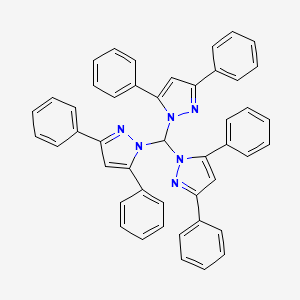
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
